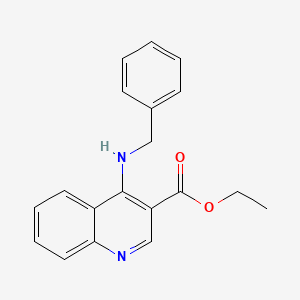

![molecular formula C20H16N2OS B5552829 N-[2-氧代-2-(10H-吩噻嗪-10-基)乙基]苯胺](/img/structure/B5552829.png)

N-[2-氧代-2-(10H-吩噻嗪-10-基)乙基]苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of phenothiazine derivatives, including those similar to N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline, often involves the amination of anilines with phenothiazines. A notable method is the para-selective amination of anilines with phenothiazines, which proceeds electrochemically at room temperature without the need for metals or oxidizing agents, demonstrating excellent functional group tolerance and a broad substrate scope (Wu et al., 2019). Additionally, the synthesis of phenothiazine derivatives through the thioarylation of anilines using dual catalysis represents another critical step towards synthesizing complex phenothiazine compounds, providing a pathway to create various phenothiazine-based molecules including those with aniline functionalities (Dodds et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline can be characterized using various spectroscopic techniques. For instance, spectroscopic (FT–IR and UV–Vis) and theoretical (HF and DFT) investigations provide insights into the crystal structure, molecular geometry, and electronic absorption spectra, revealing detailed information about the molecular architecture and electronic properties of these compounds (Ceylan et al., 2016).

Chemical Reactions and Properties

Phenothiazine derivatives undergo various chemical reactions, including oxidative amination, which is central to their synthesis. These reactions are influenced by the phenothiazine and aniline components' electronic and structural characteristics, allowing for the production of a wide range of functionalized molecules (Wainwright et al., 1999).

Physical Properties Analysis

The physical properties of N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline derivatives, including solubility, melting points, and crystallinity, are determined by their molecular structure. These properties are crucial for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and photochemical behavior, of phenothiazine derivatives are significantly influenced by their unique molecular structure. For example, the synthesis and characterisation of phenothiazines for potential use in photochemotherapy highlight the photochemical and photophysical properties of these compounds, which are essential for their application in medical and material sciences (Vijayakumar et al., 2021).

科学研究应用

光化学疗法应用

Wainwright 等人(1999)的一项研究探索了吩噻嗪,包括与 N-[2-氧代-2-(10H-吩噻嗪-10-基)乙基]苯胺类似的衍生物,在光化学疗法中的潜在用途。该研究涉及通过氧化胺化合成和表征吩噻嗪,揭示了它们在单线态氧生成中的性质和效率,这是光化学疗法的一个关键方面。这些衍生物表现出比标准光敏剂亚甲蓝更大的亲脂性,表明它们在更具针对性的光化学疗法应用中具有潜力 Wainwright, M., Grice, N. J., & Pye, L. E. C. (1999).

电化学合成

Yan-Chen Wu 等人(2019)报道了一种无金属和氧化剂的苯胺与吩噻嗪的阳极对位选择性胺化,产生官能化的 10-芳基-10H-吩噻嗪。这种电化学方法为合成 N-[2-氧代-2-(10H-吩噻嗪-10-基)乙基]苯胺等化合物提供了一种可持续且有效的方法,扩大了开发具有广泛科学研究适用性的新型吩噻嗪衍生物的工具包 Wu, Y.-C., Jiang, S.-S., Song, R.-J., & Li, J.-H. (2019).

生物活性

Mitchell(2006)对吩噻嗪(N-[2-氧代-2-(10H-吩噻嗪-10-基)乙基]苯胺的核心分子)进行了全面综述,重点介绍了其杀虫、抗真菌、抗菌和驱虫特性。这篇综述强调了与吩噻嗪及其衍生物相关的多种生物活性,表明在开发新型抗菌剂方面具有潜在的研究应用 Mitchell, S. (2006).

抗菌和抗真菌活性

Habib 等人(2012)对涉及与伯芳胺(包括苯胺)反应的新型喹唑啉酮衍生物进行了研究,揭示了显着的抗菌活性。虽然没有直接提到 N-[2-氧代-2-(10H-吩噻嗪-10-基)乙基]苯胺,但这项研究强调了结构相关化合物在抗菌和抗真菌研究中的潜力,表明了进一步研究类似吩噻嗪衍生物的途径 Habib, O. M., Hassan, H. M., & El‐Mekabaty, A. (2012).

未来方向

The future directions for research on “N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline” and related compounds could include further exploration of their biological activities and potential applications in medicine. Given the diverse biological activities exhibited by phenothiazine derivatives, these compounds may have potential as therapeutic agents for a variety of conditions .

属性

IUPAC Name |

2-anilino-1-phenothiazin-10-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c23-20(14-21-15-8-2-1-3-9-15)22-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)22/h1-13,21H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIRUCBNZRNSBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(10H-phenothiazin-10-yl)-2-(phenylamino)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5552748.png)

![N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5552754.png)

![N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5552760.png)

![N-{(3S*,4R*)-1-[3-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5552787.png)

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)

![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B5552810.png)

![5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)

![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)

![8-[3-(2-furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552836.png)

![2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B5552839.png)